molecular formula C30H35N9O3 B611443 2-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-6-[3-(2H-tetrazol-5-yl)phenyl]phenolate;2-hydroxyethyl(trimethyl)azanium CAS No. 851606-62-7

2-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-6-[3-(2H-tetrazol-5-yl)phenyl]phenolate;2-hydroxyethyl(trimethyl)azanium

Cat. No.: B611443
CAS No.: 851606-62-7
M. Wt: 569.7 g/mol
InChI Key: ISTMVSJDMQFEKL-UHFFFAOYSA-M
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Preparation Methods

Totrombopag choline can be synthesized through various chemical routes. One common method involves the reaction of specific precursor molecules under controlled conditions to form the desired compound. The synthetic process typically includes steps such as condensation, cyclization, and purification to achieve high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and advanced purification techniques to ensure consistency and quality .

Chemical Reactions Analysis

Totrombopag choline undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Totrombopag choline has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Totrombopag choline is similar to other thrombopoietin receptor agonists, such as eltrombopag and romiplostim. it has unique properties that distinguish it from these compounds:

    Eltrombopag: Like totrombopag choline, eltrombopag is a small molecule thrombopoietin receptor agonist.

    Romiplostim: This compound is a peptide-based thrombopoietin receptor agonist, which differs from the small molecule structure of totrombopag choline.

These differences highlight the uniqueness of totrombopag choline and its potential advantages in therapeutic applications.

Properties

CAS No.

851606-62-7

Molecular Formula

C30H35N9O3

Molecular Weight

569.7 g/mol

IUPAC Name

2-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-6-[3-(2H-tetrazol-5-yl)phenyl]phenolate;2-hydroxyethyl(trimethyl)azanium

InChI

InChI=1S/C25H22N8O2.C5H14NO/c1-14-10-11-19(12-15(14)2)33-25(35)22(16(3)30-33)27-26-21-9-5-8-20(23(21)34)17-6-4-7-18(13-17)24-28-31-32-29-24;1-6(2,3)4-5-7/h4-13,30,34H,1-3H3,(H,28,29,31,32);7H,4-5H2,1-3H3/q;+1/p-1

InChI Key

ISTMVSJDMQFEKL-UHFFFAOYSA-M

SMILES

CC1=C(C=C(C=C1)N2C(=O)C(C(=N2)C)N=NC3=CC=CC(=C3[O-])C4=CC(=CC=C4)C5=NNN=N5)C.C[N+](C)(C)CCO

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3[O-])C4=CC(=CC=C4)C5=NNN=N5)C.C[N+](C)(C)CCO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SB559448;  SB 559448;  SB-559448;  LGD-4665;  LGD4665;  LGD 4665;  GSK2285921;  GSK-2285921;  GSK 2285921;  C116875;  Totrombopag choline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-6-[3-(2H-tetrazol-5-yl)phenyl]phenolate;2-hydroxyethyl(trimethyl)azanium
Reactant of Route 2
2-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-6-[3-(2H-tetrazol-5-yl)phenyl]phenolate;2-hydroxyethyl(trimethyl)azanium
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-6-[3-(2H-tetrazol-5-yl)phenyl]phenolate;2-hydroxyethyl(trimethyl)azanium
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-6-[3-(2H-tetrazol-5-yl)phenyl]phenolate;2-hydroxyethyl(trimethyl)azanium
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-6-[3-(2H-tetrazol-5-yl)phenyl]phenolate;2-hydroxyethyl(trimethyl)azanium
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-6-[3-(2H-tetrazol-5-yl)phenyl]phenolate;2-hydroxyethyl(trimethyl)azanium

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